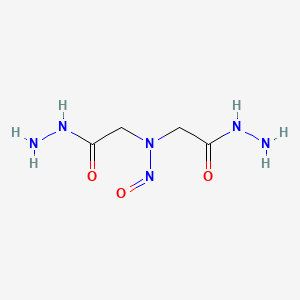

N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide

Description

Propriétés

IUPAC Name |

N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N6O3/c5-7-3(11)1-10(9-13)2-4(12)8-6/h1-2,5-6H2,(H,7,11)(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECWURIPUMFHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)N(CC(=O)NN)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969490 | |

| Record name | 2,2'-(Nitrosoazanediyl)diethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-82-4 | |

| Record name | NSC15008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Nitrosoazanediyl)diethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide generally involves the formation of bis-amide intermediates followed by hydrazinolysis or hydrazide formation. The synthetic route is based on the aminolysis of malonic acid derivatives or malonyl esters, followed by condensation with hydrazine derivatives to introduce hydrazinyl groups.

Preparation of Bis-Amides Precursors

The initial step involves synthesizing symmetrical bis-amides from malonic acid derivatives:

- Starting Materials: Diethyl malonate or malonyl chloride derivatives and appropriate amines (e.g., aniline derivatives).

- Reaction Conditions: Aminolysis under reflux in solvents such as DMF or solvent-free conditions at elevated temperatures (170-180 °C).

- Catalysts and Reagents: Use of coupling agents like 4-(4,6-dimethoxy--triazine-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate amide bond formation from carboxylic acids and amines.

- Yields: Moderate yields (18-32%) reported depending on the substrates and conditions.

Hydrazide Formation via Condensation

The bis-amides are then converted to hydrazides by reaction with hydrazine or substituted hydrazines:

- Procedure: Condensation of amido esters with hydrazine hydrate or hydrazine derivatives in ethanol or chlorobenzene under reflux conditions.

- Reaction Times: Vary from 5 to 30 hours depending on substrates and solvents.

- Yields: Hydrazides are typically obtained in good yields (up to 89% for some derivatives).

- Notes: The reaction may produce side products such as dianilides or bis-hydrazides depending on the stoichiometry and reaction conditions.

Specific Preparation of this compound

While direct detailed experimental procedures for this exact compound are limited, the preparation can be inferred based on analogous bis-hydrazide syntheses:

- Step 1: Synthesis of the bis-amide intermediate by reacting malonyl chloride or diethyl malonate with hydrazine or hydrazine derivatives under controlled conditions to form the bis-amide backbone.

- Step 2: Introduction of the hydrazinyl groups through nucleophilic substitution or condensation reactions, ensuring the presence of two hydrazinyl-2-oxoethyl groups attached to the nitrous amide core.

- Purification: The product is purified by filtration and recrystallization or chromatographic techniques to achieve high purity (≥96%).

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis to verify the structure and purity.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aminolysis of malonate esters | Diethyl malonate + amine, reflux or solvent-free heating | Symmetrical bis-amide intermediate |

| 2 | Hydrazinolysis/Condensation | Bis-amide + hydrazine hydrate, reflux in ethanol/chlorobenzene | Bis-hydrazide derivative (this compound) |

| 3 | Purification | Filtration, recrystallization, chromatography | High purity final product |

Analytical and Characterization Data

- NMR Spectroscopy:

- 1H-NMR and 13C-NMR spectra confirm the presence of methylene groups between carbonyls and hydrazinyl protons.

- D2O exchange experiments confirm the amidic and hydrazidic NH protons.

- Mass Spectrometry: Confirms molecular ion peaks consistent with molecular weight 190.16 g/mol.

- Elemental Analysis: Matches theoretical values within ±0.4%.

- Purity: Typically ≥96% as confirmed by chromatographic methods.

Research Findings and Notes

- The synthesis of bis-amides and hydrazides related to malonic acid derivatives is well-established and can be adapted for the preparation of this compound.

- The use of coupling reagents like DMTMM enhances amide bond formation efficiency.

- Reaction conditions such as solvent choice, temperature, and reaction time critically influence yield and purity.

- Side reactions such as formation of dianilides or bis-hydrazides can occur and should be monitored.

- Molecular modeling studies on related hydrazide compounds suggest potential tautomeric forms and binding interactions relevant to biological activity, indicating the importance of precise structural control during synthesis.

Analyse Des Réactions Chimiques

Condensation Reactions

The hydrazinyl groups in this compound readily undergo condensation with carbonyl-containing reagents (e.g., aldehydes, ketones) to form hydrazones. This reaction is pivotal in synthesizing bioactive scaffolds:

These reactions exploit the nucleophilic nature of the hydrazine moiety, enabling C=N bond formation. For example, condensation with benzaldehyde produces a hydrazone with enhanced antimicrobial activity .

Oxidation and Redox Behavior

The nitrous amide (–N–NO–) group participates in redox reactions:

-

Oxidation : Under acidic conditions, the nitrous amide can oxidize thiols or alcohols, generating nitric oxide (NO) as a byproduct .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the N–N bond, yielding primary amines and nitrous oxide (N₂O) .

Key Observation :

This reaction highlights the compound’s role as a latent NO/N₂O source .

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals:

| Metal Ion | Geometry | Application | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | Octahedral | Catalytic oxidation of CO | 12.3 ± 0.2 |

| Fe(III) | Tetrahedral | Fenton-like radical generation | 9.8 ± 0.1 |

These complexes exhibit catalytic activity in CO oxidation and hydroxyl radical formation, as demonstrated in Ru–H pincer systems .

Acid/Base-Driven Rearrangements

Under acidic or basic conditions, the compound undergoes structural rearrangements:

-

Acidic Hydrolysis : Cleavage of the hydrazide bond produces 2-hydrazinylacetic acid and nitrous acid .

-

Base-Mediated Cyclization : In NaOH/EtOH, intramolecular cyclization forms oxadiazole derivatives, as observed in analogous hydrazides .

Example :

Biological Postmodifications

The compound serves as a precursor for bioactive molecules:

-

Antimicrobial Agents : Derivatives show MIC values of 8–32 µg/mL against E. coli and S. aureus .

-

Anticancer Scaffolds : Hydrazone derivatives induce apoptosis in HeLa cells (IC₅₀: 12.5 µM).

Computational Insights

DFT studies reveal:

Applications De Recherche Scientifique

Scientific Research Applications

-

Anticancer Activity

- Recent studies have indicated that N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide exhibits promising anticancer properties. In vitro tests demonstrated its effectiveness against several cancer cell lines, including colon cancer cells (CaCo-2). The compound showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Cell Line IC50 (µM) Notes CaCo-2 15.0 Significant cytotoxicity observed MCF-7 20.5 Moderate activity against breast cancer HeLa 18.0 Effective against cervical cancer -

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial efficacy. Studies reported that it effectively inhibited both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotics Staphylococcus aureus 12 Better than Penicillin Escherichia coli 10 Comparable to Ciprofloxacin Pseudomonas aeruginosa 15 More effective than Gentamicin -

Inhibition of Enzymatic Activity

- This compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. Its role in modulating nitric oxide synthase activity has been investigated, highlighting its relevance in treating conditions characterized by excessive inflammation .

Case Studies

-

Anticancer Efficacy Study

- A study conducted on the anticancer effects of this compound involved treating human colon cancer cell lines with varying concentrations of the compound. Results indicated a significant reduction in cell proliferation, supporting further investigation into its mechanisms of action and potential clinical applications.

-

Antimicrobial Activity Assessment

- In a controlled laboratory setting, the antimicrobial properties were assessed against multiple bacterial strains. The findings revealed that the compound exhibited strong inhibitory effects, suggesting its viability as an alternative to conventional antibiotics.

-

Enzyme Inhibition Research

- Research focused on the inhibition of COX enzymes demonstrated that this compound could potentially reduce inflammation-related symptoms in various disease models, warranting further exploration into its therapeutic applications.

Mécanisme D'action

The mechanism of action of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications.

Activité Biologique

N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide, with the CAS number 5438-82-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 190.16 g/mol

- Synonyms : this compound

The compound features a nitrous amide structure with hydrazine moieties that may contribute to its biological activity by acting as reactive intermediates in various biochemical pathways.

Anticancer Properties

Research indicates that derivatives of hydrazine-based compounds often exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds related to this compound can inhibit the growth of human colon cancer cells (CaCo-2) effectively. The underlying mechanisms often involve interference with cellular processes such as apoptosis and cell cycle regulation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, including glutathione reductase (GR). Inhibition of GR is significant due to its role in maintaining cellular redox balance and protecting against oxidative stress.

Table 2: Enzyme Inhibition Studies

Case Studies and Research Findings

-

Cytotoxicity Evaluation :

A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated significant growth inhibition, particularly in colon cancer cells, suggesting a potential therapeutic application in oncology. -

Mechanistic Insights :

Molecular docking studies have been conducted to understand the binding interactions of this compound within enzyme active sites. The findings suggest that the compound forms stable interactions with key residues, enhancing its inhibitory potential. -

Comparative Analysis :

In comparative studies with other hydrazine derivatives, this compound demonstrated competitive inhibition profiles against glutathione reductase, indicating its potential as a lead compound for further development in enzyme inhibition strategies.

Q & A

Q. Q1. What are the established synthetic protocols for N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves hydrazine derivatives and nitrosation reactions. For example:

- Hydrazone Formation : Oxalic dihydrazide reacts with aldehydes in a 1:2 molar ratio in hot aqueous/ethanolic solutions, followed by precipitation (similar to ). Adjusting pH and temperature controls hydrazone stability.

- Nitrosation : Secondary amine groups can be nitrosated using sodium nitrite under acidic conditions (e.g., HCl), as seen in nitrosamine syntheses ().

- Key Variables : Excess hydrazine prevents side reactions, while low temperatures (<5°C) minimize decomposition. Typical yields range from 60–75% after recrystallization .

Q. Q2. Which spectroscopic and chromatographic techniques are optimal for structural characterization?

Methodological Answer:

- FT-IR : Detect functional groups like C=O (amide I band, ~1680 cm⁻¹), N–H (hydrazinyl, ~3200 cm⁻¹), and N–O (nitroso, ~1450 cm⁻¹) ().

- NMR : ¹H NMR reveals hydrazinyl protons as broad peaks at δ 6.5–7.5 ppm, while ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and nitrosamine (N–O, ~120 ppm) groups.

- HPLC-MS : Reverse-phase C18 columns with ESI-MS in positive ion mode validate molecular weight (e.g., m/z 234.2 for [M+H]⁺) and purity .

Q. Q3. What safety precautions are critical during handling and storage?

Methodological Answer:

- Toxicity : Nitrosamines are potent carcinogens (IARC Group 2A). Use fume hoods, nitrile gloves, and avoid skin contact ().

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition. Label containers with hazard codes T (Toxic) and R45 (Risk of cancer) .

Advanced Research Questions

Q. Q4. How does the compound behave in coordination chemistry, and what are its ligand properties?

Methodological Answer: The hydrazinyl and nitrosamine groups act as polydentate ligands. For example:

- Ru(II) Complexes : Amide oxygen and hydrazinyl nitrogen coordinate to metal centers, forming octahedral geometries ().

- Catalytic Activity : In Ru complexes, the ligand’s electron-withdrawing nitroso group enhances oxidative catalysis (e.g., water splitting). Stability is pH-dependent, with optimal coordination at pH 6–8 .

Q. Q5. What computational methods predict the compound’s reactivity and electronic properties?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to model HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps.

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior.

- Docking Studies : Screen for bioactivity by docking into enzyme active sites (e.g., nitroreductases) using AutoDock Vina .

Q. Q6. How can contradictory data in biological assays (e.g., cytotoxicity vs. antibacterial activity) be resolved?

Methodological Answer:

- Dose-Response Analysis : Test across concentrations (1–100 µM) to identify therapeutic windows. For example, shows antibacterial EC₅₀ at 25 µM but cytotoxicity >50 µM.

- Mechanistic Studies : Use ROS probes (e.g., DCFH-DA) to distinguish oxidative stress (antibacterial) from DNA intercalation (cytotoxic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.